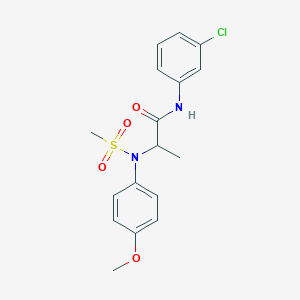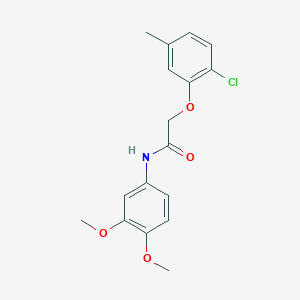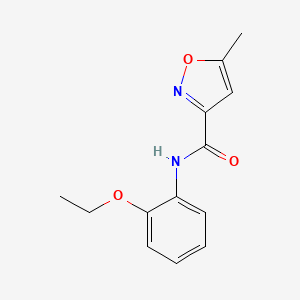![molecular formula C23H19N3O4 B5127056 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5127056.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, also known as DMNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNB is a fluorescent dye that is commonly used in microscopy and imaging studies, allowing researchers to visualize and track various biological processes in living cells and tissues. In
作用机制
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of this compound are dependent on its chemical structure and the environment in which it is located. When this compound is bound to a biomolecule, such as a protein or lipid, it undergoes a conformational change that alters its fluorescence properties. This change in fluorescence can be used to monitor the movement and activity of the labeled biomolecule in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is generally considered to be non-toxic and non-invasive, making it a useful tool for in vivo and in vitro studies. However, some studies have reported potential cytotoxic effects of this compound at high concentrations and prolonged exposure times. Therefore, it is important to use caution when working with this compound and to follow appropriate safety protocols.
实验室实验的优点和局限性
The use of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide in scientific research offers several advantages, including its high sensitivity, specificity, and versatility. This compound can be used to label a wide range of biomolecules and can be detected using various imaging techniques, such as confocal microscopy and flow cytometry. Additionally, this compound is relatively easy to use and can be incorporated into existing experimental protocols with minimal modifications.
However, there are also some limitations to the use of this compound in lab experiments. One major limitation is the potential for photobleaching, which can result in a loss of fluorescence signal over time. Additionally, this compound can be sensitive to changes in pH, temperature, and other environmental factors, which can affect its fluorescence properties. Finally, the cost of this compound and related reagents can be relatively high, which may limit its accessibility for some researchers.
未来方向
There are several promising future directions for research involving N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide and related fluorescent dyes. One area of interest is the development of new imaging techniques that can detect multiple fluorescent probes simultaneously, allowing for more complex and detailed studies of biological processes. Additionally, there is ongoing research into the development of new synthesis methods for this compound and related compounds, which may improve their properties and reduce their cost. Finally, there is a growing interest in the use of this compound and related dyes in clinical applications, such as medical imaging and drug delivery. These areas of research hold great potential for advancing our understanding of biological systems and improving human health.
合成方法
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 5,7-dimethyl-2-hydroxybenzoxazole with 3-nitrobenzoyl chloride in the presence of a base catalyst. The resulting product is then reacted with 3-aminophenylboronic acid to yield this compound. Other synthesis methods have also been reported in the literature, including modifications to the starting materials and reaction conditions.
科学研究应用
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry. It is commonly used as a fluorescent probe to label and track various biomolecules, such as proteins, lipids, and nucleic acids, in living cells and tissues. This compound has also been used to study the dynamics of intracellular signaling pathways, membrane trafficking, and vesicle fusion events. Additionally, this compound has been used in drug discovery and development, as well as in the development of new imaging techniques for medical diagnosis.
属性
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-13-10-14(2)21-19(11-13)25-23(30-21)16-6-4-7-17(12-16)24-22(27)18-8-5-9-20(15(18)3)26(28)29/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVJWKELZBYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)


![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)


![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)

![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
